molecular formula C20H23N3O3S B5667116 1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline

1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline

Cat. No. B5667116
M. Wt: 385.5 g/mol
InChI Key: RDXKCLFGTFBEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, the optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-HT6 receptor antagonists led to the identification of a clinical candidate for cognitive disorders, demonstrating complex synthesis strategies involving the piperazinyl and sulfonyl groups similar to those in the target compound (Nirogi et al., 2017). These processes typically involve the formation of key intermediates and the coupling of core structures under specific conditions.

Molecular Structure Analysis

The molecular structure of compounds like 1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline can be analyzed through various spectroscopic techniques. Crystallographic studies on similar molecules have detailed the planarity of the indole ring system and the spatial arrangement of substituents, which significantly influence the compound's reactivity and interaction with biological targets (Ravishankar et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the sulfonyl and piperazinyl groups are pivotal in synthesizing and modifying compounds like 1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline. These reactions often involve nucleophilic substitutions, sulfonation, and coupling reactions that introduce or modify functional groups to achieve desired chemical properties and biological activities (Janosik et al., 2006).

properties

IUPAC Name

1-[5-(4-phenylpiperazin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-16(24)23-10-9-17-15-19(7-8-20(17)23)27(25,26)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXKCLFGTFBEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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